molecular formula C14H18N2O4S B3388778 7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 891907-13-4

7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B3388778
CAS RN: 891907-13-4
M. Wt: 310.37 g/mol
InChI Key: BLWAUCYSTREVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as ABX-1431, is a small molecule drug that has shown promising results in treating various neurological disorders. This compound has been extensively studied in recent years due to its potential therapeutic effects on diseases such as Parkinson's, Huntington's, and Alzheimer's.

Mechanism of Action

7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one acts as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain. This activation has been shown to have a range of therapeutic effects, including reducing inflammation and oxidative stress, improving neuronal function, and reducing the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include reducing inflammation and oxidative stress, improving neuronal function, and reducing the symptoms of neurological disorders. In particular, this compound has been shown to improve motor function in animal models of Parkinson's disease, reduce cognitive deficits in animal models of Alzheimer's disease, and reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is that it has been extensively studied in preclinical models, with a large body of research supporting its potential therapeutic effects. Additionally, the compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the endocannabinoid system and other physiological processes.

Future Directions

There are a number of potential future directions for research on 7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is its potential use in combination with other drugs or therapies, such as deep brain stimulation or gene therapy, to enhance its therapeutic effects. Additionally, further research is needed to better understand the molecular mechanisms underlying this compound's effects on the endocannabinoid system and other physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing and administration strategies for this compound.

Scientific Research Applications

7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a variety of potential therapeutic applications in neurological disorders. In particular, it has been studied for its ability to modulate the endocannabinoid system, which is involved in a range of physiological processes including pain sensation, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-14-10-20-13-6-5-11(9-12(13)15-14)21(18,19)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAUCYSTREVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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